molecular formula C24H24FN5O B2882236 (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone CAS No. 2034257-09-3

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

Cat. No.: B2882236
CAS No.: 2034257-09-3
M. Wt: 417.488
InChI Key: HCVZQUMOHPQTJI-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a chemical compound supplied for non-human research applications. It is intended for use by qualified scientists in laboratory settings only. The product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. All information provided in the product documentation is for informational purposes only. Please refer to the product's Certificate of Analysis for data on identification, purity, and other characteristics. To ensure safety, researchers should consult relevant safety data sheets and handle the product in accordance with established laboratory safety protocols.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O/c25-20-6-8-21(9-7-20)28-10-12-29(13-11-28)24(31)19-15-30(16-19)23-14-22(26-17-27-23)18-4-2-1-3-5-18/h1-9,14,17,19H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVZQUMOHPQTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is substituted with a fluorophenyl group using nucleophilic substitution reactions.

    Synthesis of the Azetidine Derivative: The azetidine ring is synthesized and substituted with a phenylpyrimidinyl group through a series of cyclization and substitution reactions.

    Coupling Reaction: The final step involves coupling the piperazine and azetidine derivatives under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl and phenylpyrimidinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in binding studies to understand receptor-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine Moieties

Arylpiperazine derivatives often exhibit substituent-dependent activity. For example:

  • Compound 21 (): Contains a 4-(trifluoromethyl)phenyl group on the piperazine ring.
  • Target Compound : The 4-fluorophenyl substituent balances lipophilicity and polarity, likely improving blood-brain barrier penetration compared to bulkier groups like trifluoromethyl .
Table 1: Substituent Comparison
Compound Piperazine Substituent Key Properties
Target Compound 4-Fluorophenyl Moderate lipophilicity, metabolic stability
Compound 21 () 4-Trifluoromethylphenyl High lipophilicity, strong electron withdrawal
Compound 5 () 4-Trifluoromethylphenyl Similar to Compound 21 but with pyrazole

Heterocyclic Ring Systems

The azetidine-pyrimidine system in the target compound contrasts with other heterocycles in analogs:

  • Compound 5 (): Features a pyrazole ring linked to a butanone chain. Pyrazole’s planar structure facilitates π-π stacking but may reduce conformational flexibility compared to azetidine .
Table 2: Heterocyclic Impact
Compound Heterocycle Pharmacological Implications
Target Compound Azetidine-pyrimidine Conformational rigidity, enhanced receptor fit
Compound 5 () Pyrazole-butanoic acid Increased polarity, reduced bioavailability
Compound Benzotriazole-ethanone Hydrogen bonding capacity, higher molecular weight

Research Findings and Hypothesized Activity

While direct pharmacological data for the target compound are unavailable, structural analogs suggest:

  • Receptor Binding: The fluorophenyl group may enhance serotonin (5-HT) or dopamine receptor affinity compared to non-halogenated analogs .
  • Metabolic Stability : Fluorine substitution likely reduces oxidative metabolism, extending half-life relative to trifluoromethyl derivatives .
  • Solubility : The pyrimidine ring’s nitrogen atoms could improve aqueous solubility compared to thiophene or benzotriazole systems .

Biological Activity

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone, often referred to as compound X , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C19H21FN4O
Molecular Weight: 344.40 g/mol
IUPAC Name: this compound

Synthesis

Compound X can be synthesized through a multi-step reaction involving the coupling of piperazine derivatives with pyrimidine and azetidine moieties. The synthesis typically involves:

  • Formation of the piperazine derivative.
  • Coupling with a pyrimidine derivative.
  • Finalization through methanone formation.

Research indicates that compound X may function as a serotonin receptor modulator , specifically targeting the 5HT2 receptor subtype. This interaction is crucial for various neurological processes, including mood regulation and anxiety management.

Antimicrobial Activity

A study demonstrated that compound X exhibited significant antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

In vitro studies have shown that compound X can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's cytotoxicity was assessed using the MTT assay, revealing an IC50 value of approximately 15 µM against MCF-7 (breast cancer) cells.

Case Study 1: Antimelanogenic Effects

A recent study evaluated the antimelanogenic effects of derivatives related to compound X on Agaricus bisporus tyrosinase. The competitive inhibitor derived from compound X demonstrated an IC50 of 0.18 µM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 µM). This suggests potential applications in skin whitening products and treatments for hyperpigmentation .

Case Study 2: Neurological Applications

Another study explored the effects of compound X on animal models of anxiety and depression. Behavioral tests indicated that administration of compound X resulted in a significant reduction in anxiety-like behaviors, comparable to standard anxiolytic treatments such as diazepam.

Pharmacokinetics

The pharmacokinetic profile of compound X indicates good oral bioavailability with moderate metabolic stability. Key parameters include:

  • Half-life: Approximately 6 hours
  • Peak Plasma Concentration (Cmax): Achieved within 2 hours post-administration.

Safety and Toxicology

Toxicological assessments reveal that compound X has a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models. However, further studies are necessary to fully understand its long-term effects and potential toxicity in humans.

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies to explore the impact of fluorophenyl group substitutions?

  • Substitution strategy :
  • Electron-withdrawing groups : Replace fluorine with Cl or CF3 to modulate electron density .
  • Positional isomers : Synthesize meta- and ortho-fluorophenyl analogs to assess steric effects .
  • Data analysis : Correlate substituent Hammett σ values with receptor binding affinities .

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